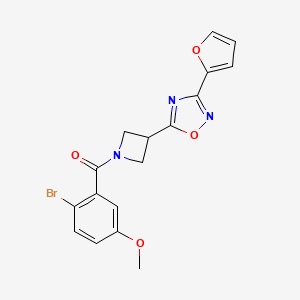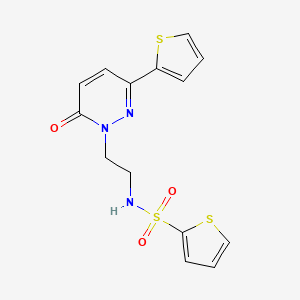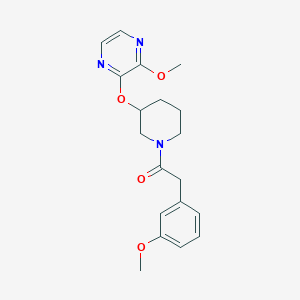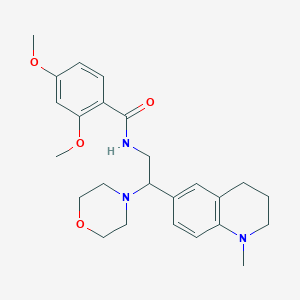![molecular formula C22H26N4O2 B2917243 N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-2-propylpentanamide CAS No. 921817-35-8](/img/structure/B2917243.png)
N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-2-propylpentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-2-propylpentanamide” is a compound that belongs to the class of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are an important class of fused heterocyclic systems due to a wide range of biological activity . Compounds of this class exhibit antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities .
Synthesis Analysis
Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .Aplicaciones Científicas De Investigación
Antitubercular Agents
The pyrido[2,3-d]pyrimidine derivatives have been explored for their potential as antitubercular agents . These compounds, including F2224-0060, can be synthesized and tested for their activity against Mycobacterium tuberculosis. The structure–activity relationships of these derivatives provide insights into the contributions of different substitutions at the C-4 position of the 7-deazapurine ring, which is crucial for antitubercular activity .
EGFR Inhibitors in Cancer Therapy
F2224-0060 derivatives have been studied as covalent mutant selective epidermal growth factor receptor (EGFR) inhibitors . These inhibitors are particularly important in the treatment of non-small cell lung cancer (NSCLC), where mutations in the EGFR gene can lead to resistance against first-generation tyrosine kinase inhibitors. The optimization of these compounds can lead to potent inhibitors that selectively target mutant EGFR over wild-type, potentially reducing side effects .
Antibacterial Activities
Pyrido[2,3-d]pyrimidine compounds have been designed and synthesized to evaluate their antibacterial activities . These studies involve testing the compounds against various bacterial strains to determine their efficacy as antibacterial agents. The results can contribute to the development of new antibiotics, especially in the face of rising antibiotic resistance .
CDK Inhibitory Activities
The same class of compounds has been investigated for their cyclin-dependent kinase (CDK) inhibitory activities . CDKs are crucial for the regulation of the cell cycle, and their dysregulation is often implicated in cancer. Inhibitors like F2224-0060 can be valuable in cancer research for their potential to halt the proliferation of cancer cells by targeting CDKs .
Drug-Likeness and Lead Optimization
F2224-0060 and its derivatives are evaluated for their drug-likeness during the lead optimization process. This includes assessing properties such as the partition coefficient (ClogP) and molecular weight, which are indicative of a compound’s potential as a drug candidate. Compounds with a ClogP value less than 4 and molecular weight less than 400 are considered to have favorable drug-like properties .
Non-Cytotoxicity to Cell Lines
An essential aspect of preclinical research is determining the cytotoxicity of compounds to various cell lines. F2224-0060 derivatives that exhibit potent biological activity must also be non-cytotoxic to be considered viable for further development. This ensures that the compounds can be safely used in further animal models and potentially in human trials .
Mecanismo De Acción
Target of Action
Similar compounds, such as pyrazolo[4,3-d]pyrimidin-7-ones and pyrido[2,3-d]pyrimidin-4-ones, have been shown to inhibit cyclin-dependent kinases (cdks) . CDKs play a crucial role in regulating the cell cycle, making them interesting targets for cancer chemotherapy .
Mode of Action
It’s worth noting that similar compounds have shown inhibitory activity against cdk1/cyclin b . This suggests that the compound might interact with its targets by inhibiting their activity, thereby disrupting the cell cycle and potentially exerting antiproliferative effects .
Biochemical Pathways
The compound likely affects the cell cycle regulation pathway due to its potential inhibitory activity against CDKs . By inhibiting CDKs, the compound could disrupt the normal progression of the cell cycle, leading to cell cycle arrest and potentially inducing apoptosis .
Pharmacokinetics
It’s worth noting that similar compounds have a clogp value less than 4 and a molecular weight less than 400 . These properties suggest that the compound is likely to maintain drug-likeness during lead optimization .
Result of Action
Given its potential inhibitory activity against cdks , the compound could disrupt the normal progression of the cell cycle, leading to cell cycle arrest and potentially inducing apoptosis .
Action Environment
It’s worth noting that the introduction of different halogen atoms on the phenyl ring of similar compounds has been shown to cause different effects on their antitubercular activity . This suggests that structural modifications could potentially influence the compound’s action and efficacy .
Propiedades
IUPAC Name |
N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-2-propylpentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2/c1-4-7-16(8-5-2)21(27)25-17-10-12-18(13-11-17)26-15(3)24-20-19(22(26)28)9-6-14-23-20/h6,9-14,16H,4-5,7-8H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPXOXKHSIRPFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-2-propylpentanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluoro-N-(2-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2917161.png)

![N-[[6-(3-Methylpyrazol-1-yl)pyridin-3-yl]methyl]prop-2-enamide](/img/structure/B2917164.png)
![Tert-butyl 4-hydroxy-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2917166.png)








![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2917181.png)
